molecular formula C9H16ClNO3 B15299513 Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B15299513
M. Wt: 221.68 g/mol
InChI Key: ZNAYSBOSKYLSJY-UHFFFAOYSA-N
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Description

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[2.1.1]hexane core, which is a rigid and strained system, making it an interesting subject for chemical research.

Preparation Methods

The synthesis of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the efficient formation of the bicyclic core. The reaction conditions often require the use of a photochemical reactor and specific wavelengths of light to drive the cycloaddition reaction .

Industrial production methods for this compound may involve scaling up the photochemical reactions using specialized equipment to ensure consistent yields and purity. The use of continuous flow reactors can also be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride can be compared with other bicyclic compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets.

Biological Activity

Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H13NO3·HCl
  • Molecular Weight : 175.65 g/mol
  • CAS Number : 1783400-10-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria.

Antibacterial Properties

Recent investigations have highlighted the compound's antibacterial potential against a range of Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against multidrug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL depending on the strain tested . This suggests a promising role in combating antibiotic resistance.

Enzyme Inhibition

The compound has shown dual inhibition of DNA gyrase and topoisomerase IV, critical enzymes in bacterial DNA management. The crystal structure analysis revealed its binding mode at the ATP-binding site, providing insights into its mechanism of action . Such inhibition can disrupt bacterial replication, making it a candidate for further development as an antibacterial agent.

Case Studies

Study ReferenceFindings
Identified as an effective inhibitor of bacterial topoisomerases with potent antibacterial activity against MDR strains.
Demonstrated synthesis methods leading to derivatives with enhanced biological activity, indicating structural modifications could yield more potent compounds.
Explored the therapeutic potential in treating neurodegenerative diseases, suggesting broader applications beyond antibacterial activity.

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of this compound. Initial studies indicate low toxicity levels in vitro, but comprehensive in vivo studies are necessary to confirm these findings and assess any potential side effects associated with long-term use.

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-12-6-9-3-8(4-9,5-10-9)7(11)13-2;/h10H,3-6H2,1-2H3;1H

InChI Key

ZNAYSBOSKYLSJY-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)(CN2)C(=O)OC.Cl

Origin of Product

United States

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